8-[(Furan-2-ylmethyl)-amino]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-furylmethyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 1,3-dimethyl-7-propylxanthine with 2-furylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-[(2-furylmethyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
8-[(2-furylmethyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to purine metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2-furylmethyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to changes in cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- **8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- **8-[(2-furylmethyl)amino]-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- **8-[(2-furylmethyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 8-[(2-furylmethyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H19N5O3 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
8-(furan-2-ylmethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C15H19N5O3/c1-4-7-20-11-12(18(2)15(22)19(3)13(11)21)17-14(20)16-9-10-6-5-8-23-10/h5-6,8H,4,7,9H2,1-3H3,(H,16,17) |
InChI Key |
OYCWJWZOQMKSEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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